molecular formula C10H26N2O12P4 B15204156 ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid CAS No. 28698-30-8

((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid

Cat. No.: B15204156
CAS No.: 28698-30-8
M. Wt: 490.21 g/mol
InChI Key: ULGNICUDPHHGGF-UHFFFAOYSA-N
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Description

((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid is a chemical compound with the molecular formula C6H20N2O12P4. It is known for its strong chelating properties and is used in various industrial and scientific applications. The compound is a white crystalline solid and is highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid:

    Formaldehyde and Ethylenediamine Route: This method involves the nucleophilic addition of formaldehyde to ethylenediamine, forming hydroxymethylamine. This intermediate is then esterified with the hydrolysis product of phosphorus trichloride (PCl3).

    Ethylenediamine and Phosphorus Trichloride Route: Ethylenediamine is reacted with phosphorus trichloride under controlled temperature conditions (40-60°C), followed by the addition of formaldehyde solution.

Industrial Production Methods

The industrial production of this compound typically follows the second synthetic route due to its higher yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, making it an effective chelating agent.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of phosphonic acid derivatives.

Common Reagents and Conditions

    Chelation: Typically involves metal ions such as Cu²⁺, Fe³⁺, and Ca²⁺ in aqueous solutions.

    Hydrolysis: Conducted in the presence of strong acids or bases at elevated temperatures.

Major Products

    Chelation: Metal-phosphonate complexes.

    Hydrolysis: Phosphonic acid derivatives and amines.

Scientific Research Applications

((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid involves its ability to chelate metal ions. The compound binds to metal ions through its phosphonic acid groups, forming stable complexes. This chelation process can inhibit the formation of metal ion precipitates and prevent scale formation in industrial systems .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications but lower chelation strength compared to ((Cyclohexane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic acid.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with higher chelation strength than EDTA but still lower than this compound.

Uniqueness

This compound is unique due to its exceptionally high chelation strength, making it more effective in applications requiring strong metal ion binding .

Properties

CAS No.

28698-30-8

Molecular Formula

C10H26N2O12P4

Molecular Weight

490.21 g/mol

IUPAC Name

[[2-[bis(phosphonomethyl)amino]cyclohexyl]-(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C10H26N2O12P4/c13-25(14,15)5-11(6-26(16,17)18)9-3-1-2-4-10(9)12(7-27(19,20)21)8-28(22,23)24/h9-10H,1-8H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)

InChI Key

ULGNICUDPHHGGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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